molecular formula C21H23NO6 B193303 Gloriosine CAS No. 7411-12-3

Gloriosine

Cat. No. B193303
CAS RN: 7411-12-3
M. Wt: 385.4 g/mol
InChI Key: HDSXDWASQCHADG-HNNXBMFYSA-N
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Description

Gloriosine is a chemical compound and a derivative of colchicine . It is a predominant metabolite of Gloriosa superba, a highly poisonous plant . The toxicity of Gloriosa superba is due to the anti-mitotic effects of constituents such as colchicine and gloriosine on rapidly proliferating cells .


Synthesis Analysis

Gloriosine is widely obtained from Gloriosa superba roots . Despite having remarkable anticancer potential, gloriosine is yet to be investigated for its pharmacological effects .


Molecular Structure Analysis

Gloriosine has a molecular formula of C21H23NO6 . It shares chemical properties with colchicine . The microtubule-binding affinity of gloriosine at the colchicine binding site (CBS) has been analyzed using an in silico-in vivo approach .


Chemical Reactions Analysis

Gloriosine shares chemical properties with colchicine . It has been found to have microtubule-targeting properties similar to colchicine . The in silico docking of gloriosine showed a binding score of (-) 7.5 kcal/Mol towards β-tubulin at CBS .


Physical And Chemical Properties Analysis

Gloriosine has a molecular formula of C21H23NO6, an average mass of 385.410 Da, and a monoisotopic mass of 385.152527 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 715.8±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .

Scientific Research Applications

Subheading Anticancer Applications of Gloriosine

Gloriosine, a colchicine-like natural product from Gloriosa superba roots, shows significant antiproliferative activity against various human cancer cell lines, displaying selective effectiveness with IC50 values ranging from 32.61 to 100.28 nM. It induces apoptosis in cancer cells and inhibits cell migration, making it a potential lead for anticancer drug discovery (Goel et al., 2022).

Gloriosa Superba: A Medicinal Plant

Subheading Medicinal Uses and Biological Activities

Gloriosa superba, the source of gloriosine, is used in traditional medicine for treating various ailments like arthritis, gout, and skin diseases. Its bioactive compounds, including gloriosine, have been studied for their medicinal properties and potential in treating diseases (Jana & Shekhawat, 2011).

Chromatographic Studies on Gloriosine

Subheading Quantification and Recovery of Gloriosine

Advanced chromatographic methods have been developed for the quantification of gloriosine in Gloriosa superba, aiding in the identification of elite chemotypes for medicinal and commercial purposes. These methods provide precise and accurate quantification of gloriosine, crucial for phytopharmaceutical applications (Misra et al., 2017).

Analgesic and Anti-inflammatory Properties

Subheading Pharmacological Activities of Gloriosine

Gloriosa superba extracts, containing gloriosine, demonstrate significant analgesic and anti-inflammatory activities. These properties highlight the potential of gloriosine in developing treatments for pain and inflammation-related disorders (John et al., 2009).

Comparative Pharmacognostical Evaluation

Subheading Gloriosine in Different Gloriosa Species

Comparative studies on different species of Gloriosa show significant variation in gloriosine content, suggesting the presence of specific chemotypes with distinct medicinal properties. This variation is crucial for identifying potential sources of gloriosine for therapeutic applications (Misra et al., 2022).

Safety And Hazards

Gloriosine is highly toxic and can be fatal if swallowed or inhaled . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While gloriosine has remarkable anticancer potential, it is yet to be investigated for its pharmacological effects . Future research could focus on exploring its therapeutic potential and developing safer methods for its extraction and use.

properties

IUPAC Name

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSXDWASQCHADG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225057
Record name N-Deacetyl-N-formylcolchicine
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Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gloriosine

CAS RN

7411-12-3
Record name N-Deacetyl-N-formylcolchicine
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Record name N-Deacetyl-N-formylcolchicine
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Record name Gloriosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403142
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Record name N-Deacetyl-N-formylcolchicine
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Record name N-Deacetyl-N-formylcolchicine
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Record name GLORIOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
277
Citations
B Goel, B Dey, E Chatterjee, N Tripathi, N Bhardwaj… - ACS …, 2022 - ACS Publications
… the possible binding modes of gloriosine with the colchicine-binding site of tubulin protein. Our findings suggested that gloriosine might be a potential lead for anticancer drug discovery. …
Number of citations: 6 pubs.acs.org
B Goel, A Naik, N Tripathi, A Khan, S Bansal… - …, 2023 - Wiley Online Library
… This limited the scope of medicinal chemistry at C-7 position of gloriosine. Based on the … gloriosine. In the present work, the synthesis of C10-amine and amide derivatives of gloriosine is …
A Misra, MK Chaudhary, SP Singh, D Tripathi… - Scientific Reports, 2023 - nature.com
… gloriosine at the colchicine binding site (CBS) using an in silico-in vivo approach. The In silico docking of gloriosine … We conclude that gloriosine has a strong affinity for β-tubulin at CBS …
Number of citations: 1 www.nature.com
A Misra, MK Chaudhary, P Shukla… - Journal of AOAC …, 2021 - academic.oup.com
… quantification of colchicine and gloriosine metabolite(s). … on pharmacological action of gloriosine was not available. … The simultaneous quantification of colchicine and gloriosine …
Number of citations: 3 academic.oup.com
J Gandra, HK Patel, SA Kumar, M Doma… - Industrial Crops and …, 2022 - Elsevier
… to the alkaloids colchicine and gloriosine. It is crucial to know the enzymes/proteins that are associated with the biosynthetic pathways of the colchicine, gloriosine, and other secondary …
Number of citations: 5 www.sciencedirect.com
LSS Kumar - Nature, 1953 - nature.com
… The results of the test clearly indicate that both colchicine and gloriosine from G. superba have a polyploidizing effect, and that gloriosine … Further tests on gloriosine are in progress. …
Number of citations: 18 www.nature.com
B Goel, H Reddy, A Cholkar, S Kumar… - Natural Product …, 2022 - Taylor & Francis
… Apart from colchicine, other colchinoids such as 3-demethyl colchicine, gloriosine, … , including colchicine, gloriosine, lumicolchicines, colchicoside, etc. Gloriosine was evaluated for its …
Number of citations: 1 www.tandfonline.com
A Misra, B Kumar, P Shukla… - Journal of Liquid …, 2020 - Taylor & Francis
Full article: Simultaneous HPTLC-UV quantification of colchicine and gloriosine alkaloids in the natural population of Gloriosa superba L., collected from Eastern Ghats of India for the …
Number of citations: 11 www.tandfonline.com
S Malayandi, K Rajendran… - Medicinal Plants …, 2019 - books.google.com
… superba are colchicine and gloriosine. In India, G. superba is cultivated for its high content … Alopecia was due to the alkaloids gloriosine and colchicine (Gooneratne, 1966). …
Number of citations: 2 books.google.com
A Misra, B Kumar, S Srivastava - Pharmacognosy Magazine, 2022 - journals.lww.com
… Quantification of colchicine and gloriosine content through validated HPTLC method reveals significant variation, ranging from 0.046% to 0.860%, and from 0.040% to 0.198% on dry wt. …
Number of citations: 2 journals.lww.com

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